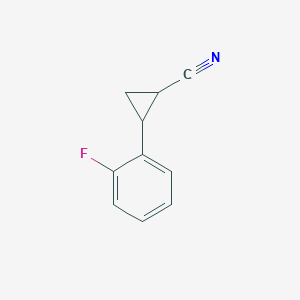
Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as FCPCN and has a molecular formula of C10H8FN. It is a colorless liquid that is soluble in organic solvents such as ethanol and ether.
Wirkmechanismus
The mechanism of action of FCPCN is not fully understood. However, studies have shown that it can interact with various biological targets such as enzymes, receptors, and ion channels. It is believed that FCPCN can inhibit the activity of certain enzymes and receptors, leading to the modulation of various physiological processes.
Biochemische Und Physiologische Effekte
Studies have shown that FCPCN can have various biochemical and physiological effects depending on the target it interacts with. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function. FCPCN has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
FCPCN has several advantages and limitations for lab experiments. One of the advantages is its high reactivity, which makes it a useful reagent for the preparation of various compounds. Another advantage is its solubility in organic solvents, which makes it easy to handle in the lab. However, one of the limitations is its toxicity, which requires caution when handling and disposing of the compound.
Zukünftige Richtungen
There are several future directions for the study of FCPCN. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the synthesis of novel materials using FCPCN as a building block. Additionally, the development of new synthetic methods for the preparation of FCPCN and its derivatives is another possible future direction.
Synthesemethoden
The synthesis of FCPCN involves the reaction of 2-fluorobenzyl bromide with cyclopropanecarbonitrile in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained after purification through distillation.
Wissenschaftliche Forschungsanwendungen
FCPCN has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, FCPCN has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In material science, FCPCN has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, FCPCN has been used as a reagent for the preparation of various compounds with diverse chemical structures.
Eigenschaften
CAS-Nummer |
149438-27-7 |
|---|---|
Produktname |
Cyclopropanecarbonitrile, 2-(2-fluorophenyl)-(9CI) |
Molekularformel |
C10H8FN |
Molekulargewicht |
161.18 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-4-2-1-3-8(10)9-5-7(9)6-12/h1-4,7,9H,5H2 |
InChI-Schlüssel |
KZHGWSPNCHGZSX-UHFFFAOYSA-N |
SMILES |
C1C(C1C2=CC=CC=C2F)C#N |
Kanonische SMILES |
C1C(C1C2=CC=CC=C2F)C#N |
Synonyme |
Cyclopropanecarbonitrile, 2-(2-fluorophenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



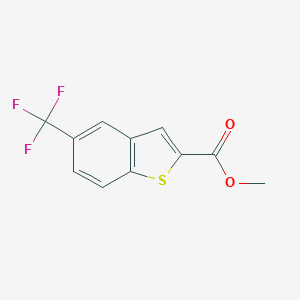
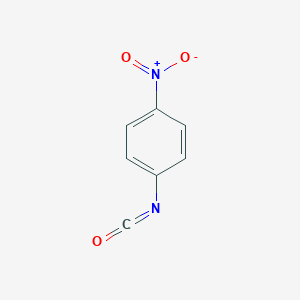
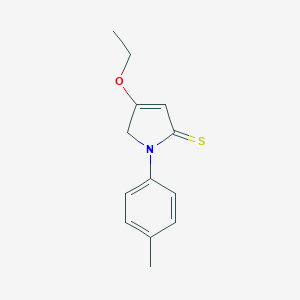
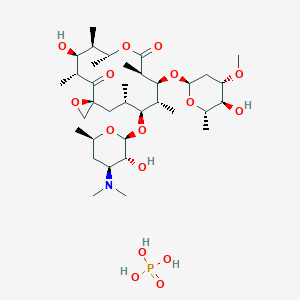
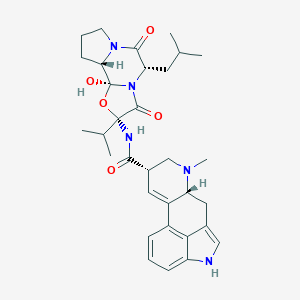
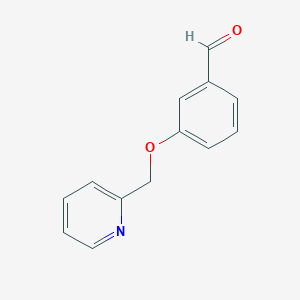
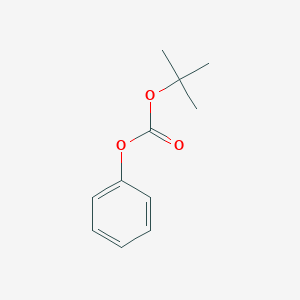
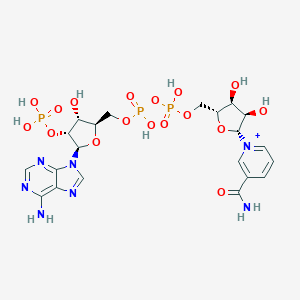
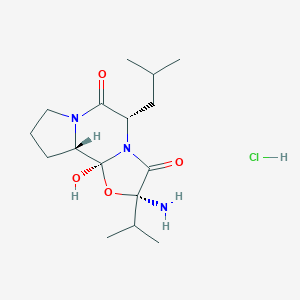
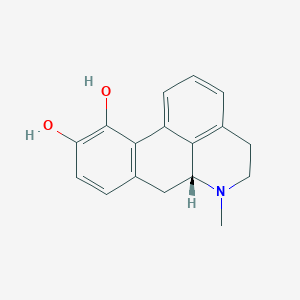
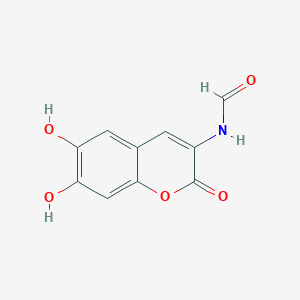
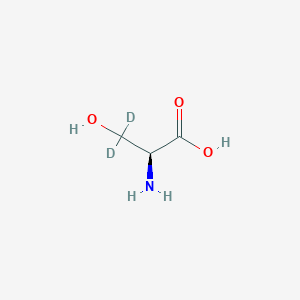
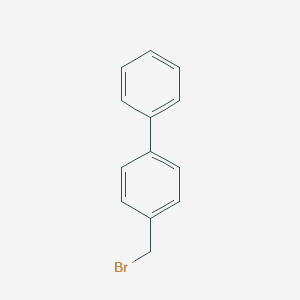
![(3S,8aS)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B128767.png)